molecular formula C18H14IN3O2 B15015177 N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide

N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide

Cat. No.: B15015177
M. Wt: 431.2 g/mol
InChI Key: NPCZXJISFNRMRI-SRZZPIQSSA-N
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Description

N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide typically involves the condensation of 5-(4-iodophenyl)furan-2-carbaldehyde with 6-methylpyridine-3-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce hydrazine compounds.

Scientific Research Applications

N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N′-{(E)-[5-(4-Iodophenyl)-2-furyl]methylene}-2-phenylacetohydrazide

Uniqueness

N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H14IN3O2

Molecular Weight

431.2 g/mol

IUPAC Name

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H14IN3O2/c1-12-2-3-14(10-20-12)18(23)22-21-11-16-8-9-17(24-16)13-4-6-15(19)7-5-13/h2-11H,1H3,(H,22,23)/b21-11+

InChI Key

NPCZXJISFNRMRI-SRZZPIQSSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I

Origin of Product

United States

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